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molecular formula C11H9IN2O2S B3466420 [(4-Iodophenyl)sulfonyl]-2-pyridylamine

[(4-Iodophenyl)sulfonyl]-2-pyridylamine

Cat. No. B3466420
M. Wt: 360.17 g/mol
InChI Key: CDBVOMLNZNWSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05556855

Procedure details

4-Iodo-benzenesulfonyl chloride, (52.3 g, 0.17 mol) was dissolved in dichloromethane (300 ml) and 2-aminopyridine (65 g, 0.69 mol) was added. The solution was stirred at room temperature for 3 days, washed with 2M sulfuric acid (2×200 ml) and water (100 ml), dried with Na2SO4 and evaporated to dryness. Yield 46.9 g (76%).
Quantity
52.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=1>ClCCl>[I:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=2)(=[O:10])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
52.3 g
Type
reactant
Smiles
IC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
65 g
Type
reactant
Smiles
NC1=NC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 2M sulfuric acid (2×200 ml) and water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
IC1=CC=C(C=C1)S(=O)(=O)NC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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